molecular formula C13H16N2O2 B446922 3-Amino-4-(butan-2-ylamino)chromen-2-one

3-Amino-4-(butan-2-ylamino)chromen-2-one

Cat. No.: B446922
M. Wt: 232.28g/mol
InChI Key: CZSJMKVVNKVDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(butan-2-ylamino)chromen-2-one typically involves the reaction of 3-aminochromen-2-one with sec-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(butan-2-ylamino)chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-Amino-4-(butan-2-ylamino)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(butan-2-ylamino)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(butan-2-ylamino)chromen-2-one is unique due to the presence of the sec-butylamino group, which can impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28g/mol

IUPAC Name

3-amino-4-(butan-2-ylamino)chromen-2-one

InChI

InChI=1S/C13H16N2O2/c1-3-8(2)15-12-9-6-4-5-7-10(9)17-13(16)11(12)14/h4-8,15H,3,14H2,1-2H3

InChI Key

CZSJMKVVNKVDAI-UHFFFAOYSA-N

SMILES

CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N

Canonical SMILES

CCC(C)NC1=C(C(=O)OC2=CC=CC=C21)N

Origin of Product

United States

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